2-Amino-5-ethoxybenzonitrile
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Overview
Description
2-Amino-5-ethoxybenzonitrile is an organic compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . . This compound is characterized by the presence of an amino group (-NH2) and an ethoxy group (-OCH2CH3) attached to a benzonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-ethoxybenzonitrile can be achieved through several methods. One common method involves the reaction of 2,5-dichlorobenzonitrile with ethylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions, and the product is isolated through crystallization or distillation .
Another method involves the nucleophilic substitution of 2,5-dichlorobenzonitrile with sodium ethoxide, followed by the reduction of the resulting 2-ethoxy-5-chlorobenzonitrile with a reducing agent such as lithium aluminum hydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-ethoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Sodium ethoxide or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-ethoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a precursor for biologically active compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-ethoxybenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The amino and ethoxy groups can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methoxybenzonitrile: Similar structure but with a methoxy group instead of an ethoxy group.
2-Amino-4-ethoxybenzonitrile: Similar structure but with the ethoxy group in a different position.
2-Amino-5-chlorobenzonitrile: Similar structure but with a chlorine atom instead of an ethoxy group.
Uniqueness
2-Amino-5-ethoxybenzonitrile is unique due to the presence of both an amino group and an ethoxy group on the benzonitrile core.
Properties
IUPAC Name |
2-amino-5-ethoxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-12-8-3-4-9(11)7(5-8)6-10/h3-5H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWLJDPOAWFEGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101304692 |
Source
|
Record name | Benzonitrile, 2-amino-5-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101304692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
549488-78-0 |
Source
|
Record name | Benzonitrile, 2-amino-5-ethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=549488-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 2-amino-5-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101304692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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